molecular formula C8H11F3N2O B13350635 (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B13350635
M. Wt: 208.18 g/mol
InChI Key: WJHMDCAWISOINA-UHFFFAOYSA-N
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Description

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a methanol group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde in the presence of a base to introduce the methanol group. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrazole ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aldehyde or (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylic acid.

Scientific Research Applications

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-isopropyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methanol group but shares the pyrazole core structure.

    5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aldehyde: An oxidized form of the compound.

    5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylic acid: Another oxidized derivative.

Uniqueness

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

InChI

InChI=1S/C8H11F3N2O/c1-4(2)6-5(3-14)7(13-12-6)8(9,10)11/h4,14H,3H2,1-2H3,(H,12,13)

InChI Key

WJHMDCAWISOINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)C(F)(F)F)CO

Origin of Product

United States

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